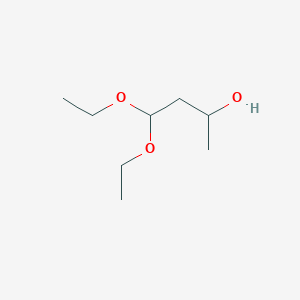![molecular formula C9H14O2 B13588013 rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone compound. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and well-defined stereochemistry. The presence of methoxy and methyl groups further adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The methoxy and methyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent functionalization steps. The goal is to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert ketones to alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(1R,4R,5S)-5-fluorobicyclo[2.2.1]heptan-2-one: Similar in structure but with a fluorine atom instead of a methoxy group.
(1R,4S)-Bicyclo[2.2.1]heptan-2-one: Lacks the methoxy and methyl groups, providing a simpler structure for comparison.
rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclic structure and the presence of both methoxy and methyl groups. This combination imparts specific chemical properties and reactivity that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O2/c1-9(11-2)5-6-3-7(9)4-8(6)10/h6-7H,3-5H2,1-2H3/t6-,7-,9+/m1/s1 |
InChI-Schlüssel |
SCVJVICHIOTNDR-BHNWBGBOSA-N |
Isomerische SMILES |
C[C@@]1(C[C@H]2C[C@@H]1CC2=O)OC |
Kanonische SMILES |
CC1(CC2CC1CC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


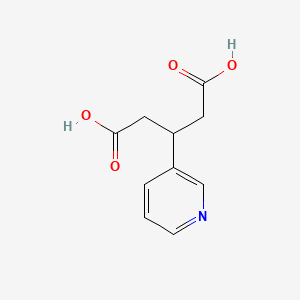
![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)
![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
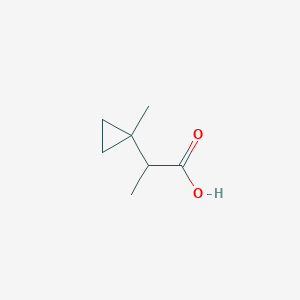
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)

![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
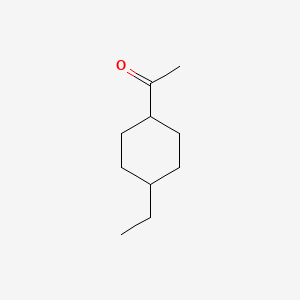
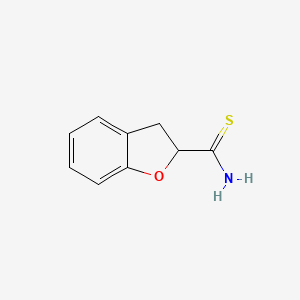
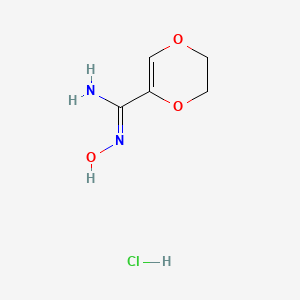
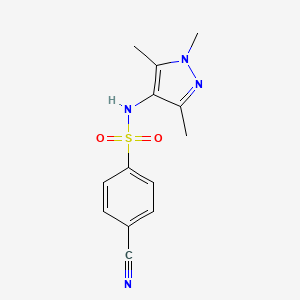
![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
